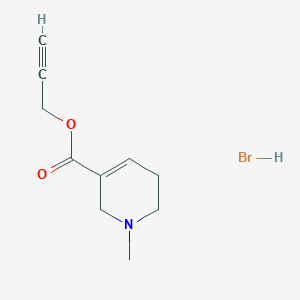

Arecaidin-Propargylester-Hydrobromid

Übersicht

Beschreibung

Arecaidine propargyl ester hydrobromide is a chemical compound with the molecular formula C10H13NO2 · HBr and a molecular weight of 260.13 g/mol . It is known for its role as a potent muscarinic acetylcholine receptor agonist, exhibiting slight selectivity for M2 receptors . This compound is primarily used in scientific research due to its specific biological activities.

Wissenschaftliche Forschungsanwendungen

Arecaidin-Propargylester-Hydrobromid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Veresterungen und anderen chemischen Reaktionen verwendet.

Biologie: Wird auf seine Auswirkungen auf muskarinische Acetylcholinrezeptoren, insbesondere M2-Rezeptoren, in verschiedenen biologischen Systemen untersucht.

Medizin: Aufgrund seiner selektiven Agonistenaktivität an muskarinischen Rezeptoren werden seine potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Entwicklung neuer chemischer Prozesse und Produkte eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an M2-muskarinische Acetylcholinrezeptoren bindet. Diese Bindung induziert eine Konformationsänderung im Rezeptor, die zur Aktivierung nachgeschalteter Signalwege führt. Die Selektivität der Verbindung für M2-Rezeptoren gegenüber anderen muskarinischen Rezeptorsubtypen (M1, M3, M4 und M5) ist auf ihre spezifische molekulare Struktur zurückzuführen .

Ähnliche Verbindungen:

Arecolin: Ein weiterer muskarinischer Rezeptoragonist mit einer ähnlichen Struktur, aber unterschiedlicher Rezeptorselektivität.

Pilocarpin: Ein muskarinischer Rezeptoragonist, der in medizinischen Anwendungen, insbesondere zur Behandlung von Glaukom, eingesetzt wird.

Bethanechol: Ein synthetischer Cholester, der als muskarinischer Rezeptoragonist wirkt und zur Behandlung von Harnverhalt eingesetzt wird.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner leichten Selektivität für M2-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen und Signalwege macht, die mit diesen Rezeptoren verbunden sind .

Wirkmechanismus

Target of Action

Arecaidine propargyl ester hydrobromide is an agonist of M2 muscarinic acetylcholine receptors (mAChRs) . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells expressing the human receptors . The M2 receptors are a type of G protein-coupled receptor that is found in the heart and is involved in various physiological functions.

Mode of Action

The compound interacts with its target, the M2 mAChRs, by binding to them. This binding action triggers a series of biochemical reactions that lead to the activation of the M2 receptors . The activation of these receptors can lead to various physiological changes, depending on the specific cell type and the downstream signaling pathways that are activated.

Biochemical Pathways

The activation of M2 mAChRs by Arecaidine propargyl ester hydrobromide can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and opening of potassium channels . These actions can lead to a decrease in heart rate and force of contraction, among other effects. The compound’s effects on cell growth have also been studied, with findings suggesting that it can negatively modulate cell growth without affecting cell survival in different human neuroblastoma cell lines .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

The activation of M2 mAChRs by Arecaidine propargyl ester hydrobromide can lead to various physiological effects. For example, in the heart, this can result in a decrease in heart rate and force of contraction . In neuroblastoma cell lines, the compound has been shown to negatively modulate cell growth .

Action Environment

The action of Arecaidine propargyl ester hydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its bioavailability and distribution within the body. Additionally, the compound should be stored in a cool, well-ventilated area and avoid contact with water or humidity . These factors could potentially influence the compound’s stability, efficacy, and action.

Biochemische Analyse

Biochemical Properties

Arecaidine propargyl ester hydrobromide selectively binds to M2 over M1, M3, M4, and M5 muscarinic acetylcholine receptors (mAChRs) in CHO cells expressing the human receptors . This interaction with the M2 receptor subtype negatively modulates cell growth without affecting cell survival .

Cellular Effects

In human neuroblastoma cell lines, arecaidine propargyl ester hydrobromide has been shown to inhibit cell growth . This effect is attributed to its selective activation of the M2 receptor subtype . The compound does not appear to affect cell survival .

Molecular Mechanism

The molecular mechanism of action of arecaidine propargyl ester hydrobromide involves its binding to M2 muscarinic acetylcholine receptors . This binding leads to the activation of these receptors, which in turn modulates cellular processes such as cell growth .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Arecaidin-Propargylester-Hydrobromid beinhaltet die Veresterung von Arecaidin mit Propargylalkohol in Gegenwart eines geeigneten Katalysators. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei ein Säure-Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure verwendet wird, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder chromatografische Verfahren gereinigt, um den gewünschten Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arecaidin-Propargylester-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder anderen Nukleophilen durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Arecoline: Another muscarinic receptor agonist with a similar structure but different receptor selectivity.

Pilocarpine: A muscarinic receptor agonist used in medical applications, particularly for treating glaucoma.

Bethanechol: A synthetic choline ester that acts as a muscarinic receptor agonist, used to treat urinary retention.

Uniqueness: Arecaidine propargyl ester hydrobromide is unique due to its slight selectivity for M2 receptors, making it a valuable tool for studying the specific functions and signaling pathways associated with these receptors .

Eigenschaften

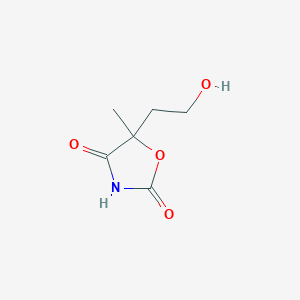

IUPAC Name |

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUAFALRBYLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OCC#C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151414 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116511-28-5 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

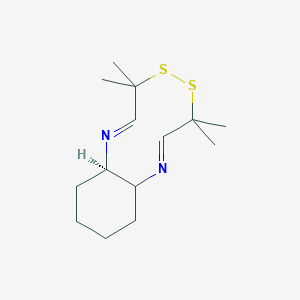

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B53444.png)